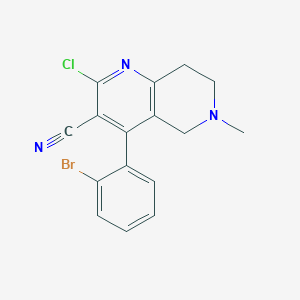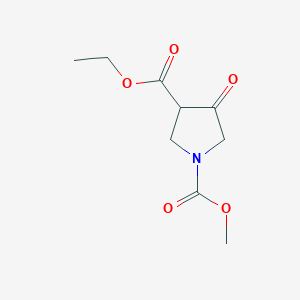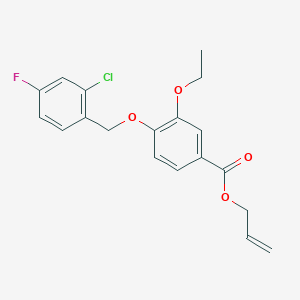
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate: is an organic compound with the molecular formula C12H13BrN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate typically involves the reaction of 4-bromo-3-cyanophenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Reduction reactions yield the corresponding amine.
- Hydrolysis yields the free amine and tert-butanol .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: It is investigated for its role in the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate
- tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate .
Comparison: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is unique due to the presence of both bromine and nitrile groups, which provide distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new bioactive molecules .
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
RJLNRCVWZZYPFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


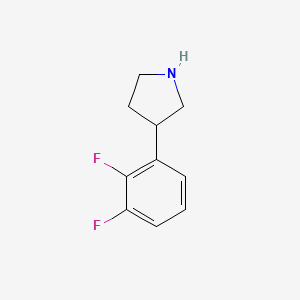
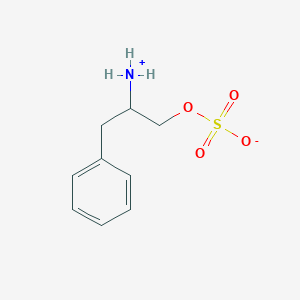
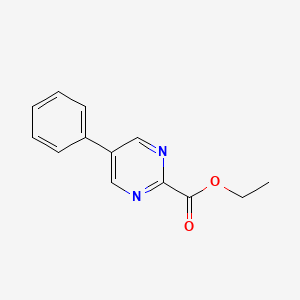
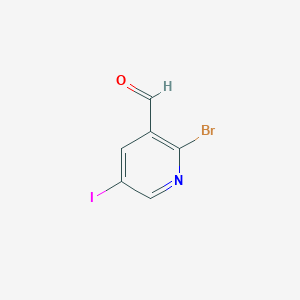
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)
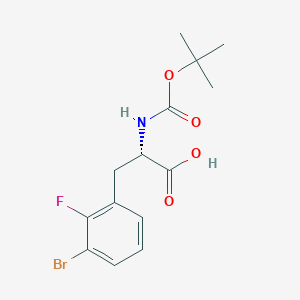
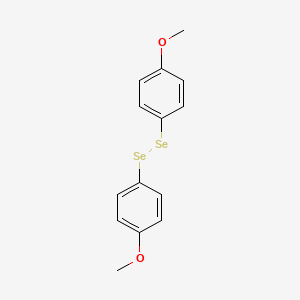
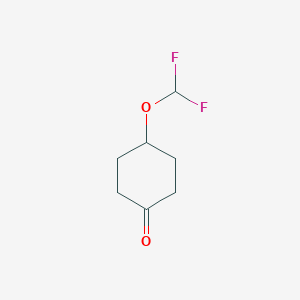
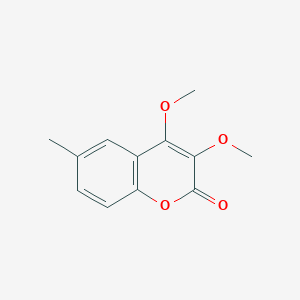
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
